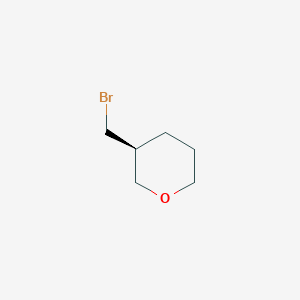
(S)-3-(Bromomethyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Bromomethyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring with a bromomethyl substituent at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydro-2H-pyran derivatives. One common method is the bromination of (S)-3-methyltetrahydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
(S)-3-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
(S)-3-(Bromomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological studies: It is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(Bromomethyl)tetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- (S)-3-(Chloromethyl)tetrahydro-2H-pyran
- (S)-3-(Iodomethyl)tetrahydro-2H-pyran
- (S)-3-(Hydroxymethyl)tetrahydro-2H-pyran
Uniqueness
(S)-3-(Bromomethyl)tetrahydro-2H-pyran is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl and iodomethyl analogs. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.
特性
IUPAC Name |
(3S)-3-(bromomethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWLWXZMXLDGO-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Iodo-4-methylbicyclo[2.2.2]octane](/img/structure/B8215289.png)
![[4-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215296.png)
![[5-(Aminomethyl)-1-bicyclo[3.2.1]octanyl]methanol;hydrochloride](/img/structure/B8215306.png)





![(S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8215349.png)
![tert-butyl N-[[(3S)-3-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B8215350.png)


![4-bromo-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8215383.png)
![[(2R)-oxetan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8215393.png)
